molecular formula C15H11Cl2N3S B2839382 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole CAS No. 338395-90-7

5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole

Cat. No.: B2839382
CAS No.: 338395-90-7
M. Wt: 336.23
InChI Key: QAFYIAMZMFFEAQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole (C₁₅H₁₀Cl₂N₃S) features a 1,2,4-triazole core substituted at the 3-position with a [(4-chlorophenyl)sulfanyl]methyl group and at the 5-position with a 4-chlorophenyl moiety. Its molecular weight is 336.24 g/mol .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c16-11-3-1-10(2-4-11)15-18-14(19-20-15)9-21-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFYIAMZMFFEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CSC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.

    Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups are introduced through nucleophilic substitution reactions. Chlorobenzene derivatives are commonly used as starting materials.

    Attachment of the Sulfanyl Methyl Group: The sulfanyl methyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with a methylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. A notable study demonstrated the effectiveness of triazoles against Candida albicans and Aspergillus niger, suggesting that this compound could be developed into antifungal agents .

Compound Target Microorganism Inhibition Zone (mm)
Triazole ACandida albicans20
Triazole BAspergillus niger25
This compoundTBD

Anti-Cancer Potential

Another promising application of this compound lies in oncology. Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. For example, a recent investigation into the effects of triazoles on breast cancer cells showed a marked reduction in cell viability and induced apoptosis .

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-7 (breast cancer)15Induction of apoptosis
Study BHeLa (cervical cancer)12Cell cycle arrest
Study CA549 (lung cancer)TBDInhibition of angiogenesis

Fungicidal Properties

The compound has also been explored for its fungicidal properties in agricultural applications. Research indicates that triazoles can effectively control fungal diseases in crops. A field trial demonstrated that the application of triazole-based fungicides significantly reduced the incidence of powdery mildew in wheat .

Fungicide Crop Type Disease Targeted Efficacy (%)
Triazole Fungicide AWheatPowdery Mildew85
Triazole Fungicide BGrapesBotrytis cinerea90
This compoundTBDTBDTBD

Case Study on Antimicrobial Activity

A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazoles against clinical isolates. The study concluded that compounds with similar structures to this compound exhibited potent activity against resistant strains of bacteria .

Case Study on Agricultural Use

In a controlled environment study conducted on tomato plants, researchers applied triazole-based fungicides to assess their effectiveness against late blight. The results showed a significant decrease in disease severity compared to untreated controls, highlighting the potential for this compound in agricultural pest management strategies .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with biological targets through its triazole ring and chlorophenyl groups. The sulfanyl group could also play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-(4-Chlorophenyl)-3-(((4-chlorophenyl)sulfonyl)methyl)-1H-1,2,4-triazole

  • Key Difference : Sulfonyl (-SO₂-) vs. sulfanyl (-S-) group.
  • Impact : The sulfonyl group increases molecular weight (366.99 g/mol vs. 336.24 g/mol) and polarity, enhancing hydrogen-bonding capacity. This substitution may alter pharmacokinetics, such as bioavailability and metabolic stability .

3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole Key Difference: Fluorophenyl vs. chlorophenyl in the sulfanyl-methyl substituent.

2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole

  • Key Difference : Oxadiazole heterocycle replaces the triazole core.
  • Impact : The oxadiazole ring introduces distinct electronic properties and conformational rigidity, which could affect solubility and intermolecular interactions in biological systems .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Isostructural compounds with Cl vs. Br substituents (e.g., compounds 4 and 5 in ) show nearly identical molecular conformations but divergent crystal packing due to halogen size and electronegativity differences. This affects melting points and solubility .
  • Thermal Stability : The target compound’s bis-chlorophenyl groups likely enhance thermal stability compared to methoxyphenyl derivatives (e.g., 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole), where the methoxy group may lower melting points .

Data Tables

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (R) Key Functional Group
Target Compound 336.24 (4-Cl-C₆H₄)SCH₂ Sulfanyl
Sulfonyl Derivative 366.99 (4-Cl-C₆H₄)SO₂CH₂ Sulfonyl
Fluorophenyl Analog 350.81 (4-F-C₆H₄)SCH₂ Sulfanyl
Oxadiazole Derivative 289.72 1,3,4-Oxadiazole Oxadiazole

Biological Activity

5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-cancer properties, antimicrobial effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its versatility in medicinal applications. The presence of the 4-chlorophenyl and sulfanyl groups enhances its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of triazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against liver cancer cells (HepG2).

  • Case Study : A study demonstrated that derivatives with specific substitutions exhibited varying degrees of anti-cancer activity. The most effective derivatives had IC50 values significantly lower than 20 µg/mL, indicating strong anti-proliferative potential. For example, a derivative with two methyl groups at the ortho-position showed an IC50 of 16.782 µg/mL .
CompoundIC50 (µg/mL)Remarks
7f16.782Highest anti-cancer activity
7a20.667Good activity
7d39.667Lowest activity

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazoles are known to exhibit various degrees of antibacterial effects against pathogens.

  • Research Findings : In vitro studies have indicated that certain triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 128 to 256 µg/mL, showcasing their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives.

  • Key Insights :
    • The electron-withdrawing groups like chlorine enhance the biological activity compared to electron-donating groups.
    • The positioning of substituents on the phenyl ring significantly affects the compound's potency; ortho-substituted derivatives tend to show improved anti-cancer properties .

Toxicity and Safety Profile

The toxicity profile is essential for evaluating the therapeutic potential of any new compound.

  • Findings : Compounds similar to this compound exhibited low toxicity levels in preliminary tests. For example, one derivative demonstrated a toxicity level of only 1.19 ± 0.02%, indicating a favorable safety profile for further development .

Q & A

Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. Key parameters include:

  • Temperature control (e.g., 60–80°C for thioether bond formation) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates and enhance solubility.
  • Purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity .
    Evidence from similar triazoles shows yields ranging from 72% to 90%, depending on substituent reactivity and reaction time optimization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) and methylthio groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS): Used to confirm molecular weight (e.g., [M+H]+ = 366.9957 for a related triazole derivative) .
  • Infrared Spectroscopy (IR): Identifies functional groups like C-S bonds (600–700 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with biological targets such as kinases or cyclooxygenase-2 (COX-2)?

  • Kinase inhibition: The triazole core forms hydrogen bonds with kinase hinge regions (e.g., RET tyrosine kinase), as shown via docking studies. The chlorophenyl groups enhance hydrophobic interactions with ATP-binding pockets .
  • COX-2 selectivity: Molecular dynamics simulations reveal cation–π interactions between the chlorophenyl group and Tyr355 residues, similar to celecoxib analogs .

Q. What computational strategies are effective for predicting ADME properties and toxicity?

  • Molecular docking (AutoDock/Vina): Predicts binding affinities to targets like RET kinase (e.g., ΔG = −8.2 kcal/mol) .
  • ADME analysis (SwissADME): The compound’s logP (~3.5) suggests moderate lipophilicity, while sulfanyl groups may improve solubility via hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative assays: Use standardized cell lines (e.g., MCF-7 for antitumor activity) and control compounds (e.g., doxorubicin) to normalize data .
  • Structural analogs: Compare with derivatives lacking sulfanyl groups (e.g., 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole) to isolate functional group contributions .

Q. What are the stability and storage requirements for this compound in long-term studies?

  • Degradation pathways: Susceptible to oxidation at the sulfanyl group; storage under inert gas (N₂/Ar) at −20°C is recommended .
  • Stability testing: Monitor via HPLC over 6–12 months; related triazoles show <5% degradation under optimal conditions .

Q. How do structural modifications (e.g., substituent variations) alter pharmacological profiles?

  • Lipophilicity: Adding tert-butyl or cycloheptyl groups increases logP by ~1.5 units, enhancing blood-brain barrier penetration .
  • Bioactivity: Substituting chlorophenyl with fluorophenyl reduces cytotoxicity (IC50 increases from 2.1 μM to >10 μM in melanoma models) .

Q. What crystallographic methods are used to resolve its 3D structure?

  • X-ray diffraction (SHELXL): Refinement protocols with R-factors <0.05 confirm bond angles (e.g., C-S-C ~105°) and dihedral angles between aromatic rings .

Comparative and Mechanistic Studies

Q. How does this compound compare to other triazole derivatives in terms of antifungal/antitumor activity?

  • Antifungal activity: Less potent than fluconazole (MIC = 16 μg/mL vs. 2 μg/mL) but shows lower cytotoxicity (HeLa cell viability >80% at 50 μM) .
  • Antitumor activity: Superior to imatinib in RET-driven thyroid cancer models (IC50 = 0.8 μM vs. 1.5 μM) .

Q. What role do non-covalent interactions (e.g., chalcogen bonds) play in its supramolecular assembly?

  • Crystal packing: Sulfur⋯π interactions (3.4–3.6 Å) and Cl⋯N contacts stabilize layered structures, critical for material science applications .

Methodological Recommendations

  • Synthetic protocols: Prioritize one-pot reactions to reduce purification steps .
  • Biological assays: Combine in vitro kinase assays with zebrafish models for early toxicity screening .
  • Data validation: Cross-reference NMR/HRMS data with PubChem entries (CID: 131682345) to ensure reproducibility .

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